N-Nitrobis(3-methylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrobis(3-methylbutyl)amine is an organic compound with the molecular formula C10H22N2O2 It is a nitrosamine derivative, characterized by the presence of a nitroso group attached to a secondary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Nitrobis(3-methylbutyl)amine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions . This method is advantageous as it avoids the use of metals and acids, making the process more environmentally friendly. The reaction typically involves the use of tert-butyl nitrite as the nitrosating agent, which reacts with the secondary amine to form the desired nitrosamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale nitrosation of secondary amines using efficient and cost-effective nitrosating agents. The process is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitrobis(3-methylbutyl)amine undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield nitro compounds, while reduction reactions yield secondary amines.
Wissenschaftliche Forschungsanwendungen
N-Nitrobis(3-methylbutyl)amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of N-Nitrobis(3-methylbutyl)amine involves the interaction of the nitroso group with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the interacting biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Nitrobis(3-methylbutyl)amine include other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share the nitroso functional group but differ in their alkyl substituents.
Uniqueness
This compound is unique due to its specific alkyl substituents, which influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other nitrosamines may not be suitable .
Eigenschaften
Molekularformel |
C10H22N2O2 |
---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
N,N-bis(3-methylbutyl)nitramide |
InChI |
InChI=1S/C10H22N2O2/c1-9(2)5-7-11(12(13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
QSWRAWDKYPZPPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(CCC(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.